N-(3-aminophenyl)-4-chlorobenzamide
Description
Contextualization within Medicinal Chemistry Research on Benzamide (B126) Scaffolds
The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.com This versatility stems from the ability of the benzamide core to interact with various biological targets, such as enzymes and receptors.
The amide bond in the benzamide structure is a key feature, as it can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. The two aromatic rings provide a scaffold that can be readily modified with different chemical groups to fine-tune the compound's properties, such as its size, shape, and electronic distribution. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Researchers often use the benzamide scaffold as a starting point for the design of new drugs, systematically altering its structure to optimize its therapeutic effects. The N-(3-aminophenyl)-4-chlorobenzamide structure, with its amino and chloro substituents, represents one such variation that can be explored for specific biological activities.
Historical Perspectives on the Development of Benzamide Derivatives in Therapeutics
The therapeutic journey of benzamide derivatives began in the mid-20th century. One of the earliest and most significant applications of this class of compounds was in the field of psychiatry. In the late 1950s, French researchers, while aiming to enhance the antiarrhythmic properties of procainamide (B1213733), synthesized metoclopramide (B1676508). nih.gov This led to the development of sulpiride (B1682569), the first substituted benzamide antipsychotic. nih.gov These early discoveries paved the way for a new class of antipsychotic drugs.
Substituted benzamides, such as sulpiride and amisulpride, became established as atypical antipsychotics. nih.govresearchgate.net These drugs were found to be effective in treating schizophrenia with a different side-effect profile compared to the earlier "typical" antipsychotics. nih.govwikipedia.org Another important therapeutic application for benzamide derivatives emerged in gastroenterology. Metoclopramide, for instance, is widely used as an antiemetic to treat nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. nih.govmedchemexpress.com Its prokinetic properties also make it useful for treating gastroparesis. nih.gov The successful clinical use of these early benzamide derivatives spurred further research into this versatile chemical class, leading to the development of a wide range of therapeutic agents. drugbank.com
Current Research Landscape and Significance of this compound Derivatives
In the contemporary research landscape, the this compound scaffold and its derivatives continue to be of significant interest, particularly in the field of oncology and enzyme inhibition. The core structure serves as a valuable starting point for the design of targeted therapies.
One area of active investigation is the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The N-(3-aminophenyl) moiety can act as a "hinge-binder," a key interaction for many kinase inhibitors, by forming hydrogen bonds with the kinase's hinge region. The 4-chlorophenyl group can be positioned to occupy a hydrophobic pocket in the enzyme's active site. For instance, derivatives of the related N-(4-aminophenyl)-substituted benzamides have shown inhibitory activity against VEGFR-2, a key target in angiogenesis. researchgate.net
Furthermore, benzamide derivatives are being explored as inhibitors of other enzymes, such as histone deacetylases (HDACs), which are also important targets in cancer therapy. nih.gov The structural features of this compound make it a suitable scaffold for the design of such inhibitors. The amino group can be modified to interact with the zinc ion in the active site of HDACs, while the rest of the molecule can be optimized for selectivity and potency.
The following table summarizes the inhibitory activities of some benzamide derivatives against various enzymes, illustrating the potential of this chemical class in modern drug discovery.
| Compound Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Benzenesulfonamide-benzamide hybrids | Carbonic Anhydrase I (hCA I) | Ki: 4.07 - 29.70 nM | nih.gov |
| Benzenesulfonamide-benzamide hybrids | Carbonic Anhydrase II (hCA II) | Ki: 10.68 - 37.16 nM | nih.gov |
| Benzenesulfonamide-benzamide hybrids | Acetylcholinesterase (AChE) | Ki: 8.91 - 34.02 nM | nih.gov |
| Quinoline-substituted benzamides | VEGFR-2 | IC50: 40 - 45 nM | researchgate.net |
| Indole-carboxamide derivatives | Dishevelled 1 (DVL1) | EC50: 7.1 - 28.3 µM | mdpi.com |
This table is for illustrative purposes and shows the range of activities observed for different benzamide derivatives against various targets.
The ongoing research into this compound and its analogues underscores the enduring importance of the benzamide scaffold in medicinal chemistry. The ability to systematically modify this core structure allows for the exploration of a vast chemical space, leading to the discovery of novel compounds with potential therapeutic applications in a variety of diseases.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUMSGSCKNPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586139 | |
| Record name | N-(3-Aminophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905811-04-3 | |
| Record name | N-(3-Aminophenyl)-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905811-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Aminophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 3 Aminophenyl 4 Chlorobenzamide and Its Derivatives
Retrosynthetic Analysis and Key Precursors of N-(3-aminophenyl)-4-chlorobenzamide
A retrosynthetic analysis of this compound reveals that the central amide bond is the primary strategic disconnection. This bond can be formed through the reaction of a nucleophilic amine and an electrophilic carboxylic acid derivative. This leads to two principal precursor pairs:
Pair 1: 4-chlorobenzoyl chloride (an acyl chloride) and m-phenylenediamine (B132917) (an aromatic diamine).
Pair 2: 4-chlorobenzoic acid and m-phenylenediamine, which would require an activating agent to facilitate the amidation.
Alternatively, the aminophenyl moiety can be derived from a corresponding nitro-substituted precursor. This suggests another key retrosynthetic disconnection at the amino group, leading to N-(3-nitrophenyl)-4-chlorobenzamide as a key intermediate. This intermediate can be synthesized from 4-chlorobenzoyl chloride and 3-nitroaniline (B104315).
The primary precursors for the synthesis of this compound are therefore:
4-chlorobenzoyl chloride
m-phenylenediamine (3-aminoaniline)
3-nitroaniline
4-chlorobenzoic acid
Classical Synthetic Routes for Benzamide (B126) Formation
The most direct and common method for synthesizing this compound is the acylation of an amine with an acyl chloride. The Schotten-Baumann reaction conditions are often employed for this type of transformation, providing a facile and rapid method for amide bond formation. mdpi.com In a typical procedure, 4-chlorobenzoyl chloride is reacted with m-phenylenediamine. The reaction is generally carried out in a suitable solvent, such as dichloromethane, at room temperature. mdpi.com An excess of a base, like triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. mdpi.com
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions |
| 4-chlorobenzoyl chloride | m-phenylenediamine | Dichloromethane | Room temperature, with triethylamine |
This method is highly efficient due to the high reactivity of the acyl chloride.
An alternative and widely used strategy involves the reduction of a nitro group to an amine. masterorganicchemistry.commdpi.comcsjmu.ac.in This approach first requires the synthesis of the nitro-containing precursor, N-(3-nitrophenyl)-4-chlorobenzamide. This intermediate is synthesized by the amidation of 4-chlorobenzoyl chloride with 3-nitroaniline.
Once N-(3-nitrophenyl)-4-chlorobenzamide is obtained, the nitro group is reduced to an amino group. Several methods are available for this reduction:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net The reaction is typically carried out in a solvent like ethanol. researchgate.net
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, a mixture of iron powder and ammonium (B1175870) chloride in methanol (B129727) can be used to achieve this reduction with high yield. chemicalbook.comchemicalbook.com
Other Reducing Agents: Other reagents like sodium borohydride (B1222165) in the presence of a catalyst or trichlorosilane (B8805176) with an organic base can also be employed for the chemoselective reduction of nitro groups. google.com
| Nitro-Compound | Reducing Agent | Solvent | Conditions | Yield |
| N-(3-nitrophenyl)-4-chlorobenzamide | Iron powder, ammonium chloride | Methanol | Reflux | 97% chemicalbook.com |
| N-(4-nitrophenyl)benzamides | H₂, Pd/C | Ethanol | - | - researchgate.net |
| 3-methyl-N-(4-nitrophenyl)benzamide | Iron, ammonium chloride | Ethanol, Water | Reflux | 85.2% chemicalbook.com |
The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. utdallas.edu These syntheses may involve the use of protecting groups to prevent unwanted side reactions with reactive functional groups. utdallas.edu For example, if other reactive functionalities are present on the aromatic rings, an amino group might be protected as an amide (e.g., acetanilide) during intermediate steps and then deprotected at a later stage. utdallas.edu
A general approach for synthesizing complex analogs involves the initial synthesis of a core benzamide structure, followed by further functionalization. For instance, a derivative like 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is synthesized by first reacting 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline, followed by the reduction of the nitro group. google.com
Modern Synthetic Advancements in Benzamide Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, reduce reaction times, and often improve yields. rasayanjournal.co.inresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. rasayanjournal.co.inyoutube.com
In the context of benzamide synthesis, microwave irradiation can be applied to various steps, including the amidation reaction itself or the hydrolysis of precursor amides. youtube.comyoutube.com For example, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave assistance. rasayanjournal.co.in Similarly, N-acylation reactions have been shown to proceed in 8-10 minutes with high yields under microwave irradiation. rasayanjournal.co.in The synthesis of benzamides through the microwave-assisted ring opening of oxazolones has also been reported to be efficient, providing good yields in reduced reaction times where conventional heating methods were less successful. researchgate.net
| Reaction Type | Conventional Time | Microwave Time | Yield (Microwave) |
| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% rasayanjournal.co.in |
| N-Acylation | - | 8-10 minutes | 94% rasayanjournal.co.in |
| Ring opening of oxazolone | - | - | Good yields researchgate.net |
Catalyst-Mediated Coupling Reactions
The formation of the amide bond in this compound is a critical synthetic step, typically achieved through the coupling of a 3-aminophenyl precursor, such as m-phenylenediamine, and a 4-chlorobenzoic acid derivative. Catalyst-mediated reactions are central to this process, offering high efficiency, milder reaction conditions, and greater functional group tolerance compared to non-catalytic methods.
A primary strategy involves the direct dehydrative condensation of a carboxylic acid and an amine, a method considered environmentally friendly as its only byproduct is water. rsc.org Various catalysts have been developed to facilitate this transformation. Organoboron compounds, particularly electron-deficient arylboronic acids like 3,4,5-trifluorobenzeneboronic acid, have proven to be extremely active catalysts for amidation. rsc.orgucl.ac.uk The Lewis acidity of the boron atom is believed to enhance the formation of an (acyloxy)boron intermediate, which then readily reacts with the amine. rsc.org
Another major class of catalyst-mediated coupling involves the use of coupling reagents to "activate" the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov The presence of a catalytic amount of a base, such as 4-Dimethylaminopyridine (DMAP), can serve as an acyl transfer agent, significantly improving reaction yields, especially for electron-deficient amines. nih.gov
Organophosphorus catalysts have also been employed in modern amide synthesis. nih.gov These catalysts can operate through a P(III)/P(V) redox cycle to drive the condensation reaction under mild conditions, showcasing the versatility of catalytic systems in achieving amide bond formation. nih.gov The choice of catalyst system often depends on the specific substrates, desired scale, and economic considerations.
Table 1: Comparison of Catalytic Methods for Amide Synthesis
| Catalytic System | Catalyst/Reagent Examples | Mechanism Highlights | Key Advantages |
|---|---|---|---|
| Organoboron Catalysis | Phenylboronic acid, 3,4,5-Trifluorobenzeneboronic acid | Formation of a reactive (acyloxy)boron intermediate via dehydration. rsc.org | High efficiency, environmentally friendly (water is the only byproduct), tolerates various functional groups. rsc.orgucl.ac.uk |
| Carbodiimide Coupling | EDC, DCC in presence of HOBt, DMAP | In-situ activation of the carboxylic acid to form a reactive O-acylisourea intermediate. nih.gov | Widely used, reliable, effective for challenging or electron-deficient amines. nih.gov |
| Organophosphorus Catalysis | Phosphetane catalysts | Operates via a P(III)/P(V) redox couple to drive serial condensation. nih.gov | Mild reaction conditions, enables multicomponent cascade reactions. nih.gov |
Design and Synthesis of this compound Structural Analogs and Derivative Libraries
The this compound scaffold serves as a valuable starting point for generating libraries of structurally related compounds. These efforts are typically aimed at exploring structure-activity relationships (SAR) for medicinal chemistry programs or developing new materials with tailored properties. The design strategies primarily involve systematic substitution on the aromatic rings or more profound modifications of the core scaffold itself.
Systematic Variation of Substituents on Phenyl Rings
A common strategy in lead optimization involves the systematic modification of substituents on the two phenyl rings of the this compound core. This allows chemists to probe the electronic and steric requirements of a biological target.
On the 4-chlorobenzamide (B146232) ring, the chlorine atom can be replaced with other halogens (F, Br, I), small alkyl groups (e.g., methyl), or electron-donating/withdrawing groups to modulate the molecule's properties. Similarly, the aminophenyl ring can be substituted at positions ortho- or para- to the amino group. Research into related N-substituted benzamide derivatives has shown that the addition of a chlorine atom or a nitro-group to the phenyl ring can significantly decrease anti-proliferative activity in certain cancer cell lines, highlighting the sensitivity of biological activity to substituent changes. nih.gov
The synthesis of these analogs often follows the same fundamental amide coupling reactions used for the parent compound, starting from appropriately substituted anilines and benzoic acids. researchgate.netmdpi.com For example, various substituted anilines can be reacted with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine using a catalyst like palladium on carbon (Pd/C) to yield a library of analogs. researchgate.net
Table 2: Examples of Systematic Substituent Variation on a Benzamide Scaffold
| Parent Scaffold | Ring Modified | Position of Variation | Example Substituents | Synthetic Precursors |
|---|---|---|---|---|
| N-phenylbenzamide | Benzamide Phenyl Ring | para (position 4) | -Cl, -NO2, -CH3 | 4-chlorobenzoic acid, 4-nitrobenzoic acid, 4-methylbenzoic acid |
| N-phenylbenzamide | Aniline Phenyl Ring | meta (position 3) | -NH2, -OH, -acetyl | 3-aminophenol, 3-aminoacetophenone |
| N-phenylbenzamide | Aniline Phenyl Ring | ortho, meta, para | -Cl, -F, -CH3 | Substituted anilines researchgate.net |
Scaffold Modification and Isosteric Replacements
More advanced analog design moves beyond simple substituent changes to modify the core structure through scaffold modification or isosteric replacement. These strategies aim to improve properties like potency, selectivity, and pharmacokinetics, or to generate novel intellectual property. researchgate.net
Scaffold hopping is a more drastic modification where the central framework is replaced with a structurally different core that maintains a similar spatial arrangement of key functional groups. researchgate.netresearchgate.net For the this compound scaffold, this could involve replacing one or both phenyl rings with other aromatic heterocycles (e.g., pyridine, pyrimidine) or even non-aromatic rings like cyclohexane. Such changes can fundamentally alter the molecule's properties and may lead to the discovery of new chemical series with improved characteristics. Studies on related compounds have shown that replacing a phenyl group with a non-aromatic cyclohexyl ring can lead to a loss of biological activity, indicating the importance of the aromatic system for target interaction in those cases. researchgate.net
Table 3: Examples of Scaffold Modification and Isosteric Replacement
| Original Functional Group/Scaffold | Isosteric/Scaffold Replacement | Rationale | Resulting Change |
|---|---|---|---|
| Amide Bond (-CONH-) | 1,4-disubstituted 1,2,3-Triazole | Mimics trans-amide geometry, improves metabolic stability. nih.gov | Increased stability to hydrolysis. |
| Amide Bond (-CONH-) | 1,2,4-Oxadiazole | Bioisosteric replacement to improve pharmacokinetic properties. nih.gov | Altered polarity and metabolic profile. |
| Phenyl Ring | Pyridine Ring | Modulate solubility, basicity, and hydrogen bonding potential. | Introduction of a basic nitrogen atom. |
| Phenyl Ring | Cyclohexyl Ring | Explore the necessity of the aromatic π-system for activity. researchgate.net | Removal of aromaticity, increased flexibility. |
Biological Activity and Pharmacological Profiles of N 3 Aminophenyl 4 Chlorobenzamide Analogs
Antiparasitic Activities
Derivatives based on the N-phenylbenzamide scaffold have been investigated for their potential to combat parasitic infections, particularly those caused by kinetoplastids.
Activity against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)
Analogs of N-(3-aminophenyl)-4-chlorobenzamide, specifically bisarylimidamide derivatives, have demonstrated significant efficacy against a range of kinetoplastid parasites. Research has shown that these compounds can act as submicromolar inhibitors of Trypanosoma brucei, the causative agent of African trypanosomiasis, as well as Trypanosoma cruzi (Chagas disease) and Leishmania donovani (visceral leishmaniasis). nih.gov One particular compound, referred to as 3a in studies, was noted for being active and selective against all three of these parasites, marking it as a promising candidate for further investigation. nih.gov The mechanism of action for some of these analogs is believed to involve strong and selective binding to the minor groove of AT-rich DNA, such as the kinetoplast DNA (kDNA) found in trypanosomatid parasites. nih.gov This interaction can disrupt essential DNA functions, leading to parasite death. nih.gov
Antiparasitic Activity of Bisarylimidamide Analogs
| Compound Series | Target Parasite | Observed Activity | Reference |
|---|---|---|---|
| Bis(2-aminoimidazolines) (Series 1) | Trypanosoma brucei | Micromolar range activity | nih.gov |
| Bis(2-aminobenzimidazoles) (Series 2) | Trypanosoma brucei | Micromolar range activity | nih.gov |
| Bisarylimidamides (Series 3) | Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani | Submicromolar inhibitory activity | nih.gov |
Evaluation in Protozoan Parasite Models
The evaluation of these compounds has extended to various protozoan parasite models to determine the breadth of their activity. Synthetic analogs, including di-imidamide compounds, have been tested against T. brucei parasite models. nih.gov The research aimed to develop new molecules effective against the three primary kinetoplastid species. nih.gov However, the activity was not universal across all protozoa; for instance, none of the tested bis(2-aminoimidazolines), bis(2-aminobenzimidazoles), or bisarylimidamides showed relevant activity against the non-kinetoplastid urogenital parasite Trichomonas vaginalis. nih.gov In other studies, a new chloroquine (B1663885) analog was evaluated in a murine model of Leishmania panamensis infection, where it led to a significant dose-dependent reduction in inflammation and parasite load. nih.gov
Anticancer Activities
Analogs of this compound have emerged as a significant area of research in oncology, with studies demonstrating their potential to inhibit cancer cell growth through various mechanisms.
Inhibition of Cancer Cell Line Viability (in vitro studies)
A variety of analogs have shown potent activity in reducing the viability of cancer cells in laboratory settings. For example, a class of molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family displayed high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov Specifically, the lead compound 6b from this family was effective against models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). nih.gov Another study on N-(2-Aminophenyl)-3-Quinolin-4-yl-Prop-2-Enamide derivatives found them to be effective against human colon cancer cells with IC50 values ranging from 3.694 to 38.4µmol. sphinxsai.com Furthermore, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed significantly greater potency than the established drug Suberoylanilide Hydroxamic Acid (SAHA) in inhibiting the growth of A2780 (ovarian) and HepG2 (liver) cancer cells. nih.gov Specifically, its potency was 10.3-fold higher in A2780 cells and 11.3-fold higher in HepG2 cells compared to SAHA. nih.gov
In Vitro Anticancer Activity of Selected Analogs
| Compound/Analog Series | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Compound 5b (1-(2-Aminophenyl)-3-arylurea derivative) | HCT116 (Colon) | 5.29 µM | nih.gov, jst.go.jp |
| Compound 5b (1-(2-Aminophenyl)-3-arylurea derivative) | MCF7 (Breast) | 7.42 µM | nih.gov, jst.go.jp |
| N-(2-aminophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver) | 1.30 µM | frontiersin.org |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 µM | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | 1.73 µM | nih.gov |
| DW-8 (4-anilinoquinazoline analog) | HCT116 (Colon) | 8.50 ± 2.53 µM | nih.gov |
| DW-8 (4-anilinoquinazoline analog) | HT29 (Colon) | 5.80 ± 0.92 µM | nih.gov |
| DW-8 (4-anilinoquinazoline analog) | SW620 (Colon) | 6.15 ± 0.37 µM | nih.gov |
Dual Inhibitory Activity against Specific Kinases and Histone Deacetylases (e.g., EphA2, HDACs)
A promising strategy in cancer therapy is the simultaneous inhibition of multiple targets. jst.go.jp Analogs of this compound have been designed as dual inhibitors targeting both Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs). nih.govjst.go.jp A series of 1-(2-aminophenyl)-3-arylurea derivatives were synthesized and most were found to exhibit inhibitory activity against both EphA2 and HDACs. nih.govjst.go.jp Compounds 5a and 5b from this series showed the most potent dual inhibitory activity. nih.govjst.go.jp Another derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , was identified as a potent inhibitor of Class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov This dual-action approach is significant because HDAC inhibitors can sometimes lead to resistance through the activation of other signaling pathways, a problem that may be overcome by concurrently targeting a kinase like EphA2. jst.go.jp
Differential Activity Across Various Human Cancer Cell Lines (e.g., leukemia, colon cancer)
The anticancer effects of these analogs can vary significantly depending on the type of cancer. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6b showed high potency across melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. nih.gov In another study, 1-(2-aminophenyl)-3-arylurea derivatives were evaluated against human colon cancer (HCT116), leukemia (K562), and breast cancer (MCF7) cell lines. nih.govjst.go.jp Compound 5b demonstrated higher potency against HCT116 colon cancer cells (IC50=5.29 µM) and MCF7 breast cancer cells (IC50=7.42 µM). nih.govjst.go.jp Similarly, N-(2-Aminophenyl)-3-Quinolin-4-yl-Prop-2-Enamide derivatives were tested on several human colon cancer cell lines, including HCT-116, COLO 205, and COLO 320 DM, showing a range of effectiveness. sphinxsai.com The 4-anilinoquinazoline (B1210976) analog DW-8 displayed notable efficacy and selectivity in colorectal cancer cell lines HCT116, HT29, and SW620. nih.gov This differential activity underscores the potential for developing targeted therapies for specific cancer types.
Influence on Cellular Proliferation Pathways
Analogs of this compound have demonstrated significant effects on cellular proliferation, primarily through mechanisms involving the disruption of cellular organelles and the inhibition of critical signaling pathways.
N-substituted 4-aminobenzamides, such as the procainamide (B1213733) analogs metoclopramide (B1676508) and declopramide, have been shown to inhibit the proliferation of vascular smooth muscle cells and various tumor-derived cell lines. nih.gov At millimolar concentrations, these compounds induce massive vacuolization originating from the trans-Golgi network. nih.gov This response is linked to the inhibition of V-ATPase, an enzyme essential for acidifying cellular compartments. The resulting disruption of organelle pH is believed to be a key factor in the observed inhibition of cell division. nih.gov Furthermore, metoclopramide has been shown to induce apoptosis in tumor cells. nih.gov
In the context of overcoming drug resistance in cancer, a series of 3-aminopropanamide (B1594134) derivatives has shown promise. These compounds, designed as irreversible inhibitors, can suppress the proliferation of gefitinib-resistant lung cancer cells (H1975), which harbor a critical mutation (T790M) in the epidermal growth factor receptor (EGFR). medchemexpress.com This suggests that the benzamide (B126) scaffold can be modified to create potent anti-proliferative agents capable of targeting resistant cancer cell populations. medchemexpress.com
Enzyme Inhibition Profiles
The benzamide structure serves as a versatile scaffold for designing inhibitors of various clinically relevant enzymes. Analogs of this compound have been specifically evaluated for their inhibitory activity against monoamine oxidase-B, DNA methyltransferase, myeloperoxidase, and key kinases involved in cancer progression.
Monoamine Oxidase-B (MAO-B) Inhibition
Monoamine oxidase-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The N-(2-aminoethyl)-p-chlorobenzamide analog, known as Ro 16-6491, is a well-documented potent and reversible inhibitor of human brain MAO-B. abcam.com
Further studies on a series of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide confirmed that these compounds act as competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov The potency of these inhibitors is influenced by steric and hydrophobic properties. nih.gov Notably, research on Ro 16-6491 analogs demonstrated that replacing the amide bond with an ester bond could increase the inhibitory potency by a significant margin, in the range of 150 to 200 times. abcam.com
Table 1: MAO-B Inhibition by N-(2-aminoethyl)-p-chlorobenzamide Analogs
| Compound | Inhibition Type | Key Finding |
|---|---|---|
| N-(2-aminoethyl)-p-chlorobenzamide (Ro 16-6491) | Reversible, Competitive | Potent inhibitor of human brain MAO-B. abcam.com |
| Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Reversible, Competitive, Time-dependent | Potency is influenced by steric and hydrophobic effects. nih.gov |
DNA Methyltransferase Inhibition
The role of this compound analogs as direct inhibitors of DNA methyltransferase (DNMT) is not extensively documented. However, related compounds have shown effects on DNA methylation. At high concentrations, procainamide, a 4-aminobenzamide (B1265587) analog, is known to produce DNA demethylating effects. nih.gov This activity is considered a potential mechanism for its anticancer properties, although it is one of several cellular effects observed at millimolar concentrations. nih.gov
Myeloperoxidase Inhibition
Myeloperoxidase (MPO) is an enzyme implicated in oxidative stress and inflammation. While direct studies on this compound are lacking, other molecules with related structures have been investigated. For instance, some drugs have been associated with drug-induced lupus erythematosus, a condition that can involve the presence of anti-MPO antibodies. nih.gov Aromatic hydroxamates have been identified as potent, selective, and reversible inhibitors of MPO, binding to the enzyme's active site. This indicates that the broader class of aromatic compounds, which includes benzamides, has the potential to be developed into MPO inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) Inhibition
The inhibition of kinases like CDK2 and EGFR is a cornerstone of modern cancer therapy. Analogs based on the benzamide and related structures have been developed to target these enzymes.
Thiazolidinone analogs have been designed to dually target CDK2 and EGFR. Specifically, derivatives featuring a 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety showed significant antiproliferative activity, with the p-tolyl substituted version demonstrating superior inhibition of both CDK2 and EGFR.
Furthermore, a series of irreversible inhibitors featuring a 3-aminopropanamide group linked to a 4-anilinoquinazoline core has been developed. medchemexpress.com These compounds effectively inhibit EGFR tyrosine kinase activity and suppress the growth of lung cancer cells that are resistant to first-generation inhibitors like gefitinib. medchemexpress.com A lead compound from this series, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, demonstrated potent activity against cells with the T790M resistance mutation in EGFR. medchemexpress.com
Table 2: Kinase Inhibition by Benzamide-Related Analogs
| Compound Class | Target Enzyme(s) | Key Activity |
|---|---|---|
| Thiazolidinone analogs | CDK2, EGFR | Dual inhibition, with p-tolyl substituted compounds showing high potency. |
Anti-inflammatory Properties
Several analogs of this compound exhibit anti-inflammatory effects through various mechanisms. The isomeric compound N-(2-Aminophenyl)-4-chlorobenzamide is described as an anti-inflammatory agent that acts by inhibiting prostaglandin (B15479496) synthesis.
Additionally, N-substituted 4-aminobenzamides, including procainamide, display anti-inflammatory properties. nih.gov These compounds have been shown to be significant inhibitors of nuclear factor-kappaB (NF-κB) in smooth muscle cells, a key transcription factor that regulates inflammatory responses. nih.gov
Antimicrobial Properties
The antimicrobial potential of various analogs of this compound has been explored, revealing that modifications to the core structure can lead to significant activity against a range of microbial pathogens.
Research into related benzamide derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a study on N-benzamide derivatives demonstrated that certain compounds exhibited significant zones of inhibition against Bacillus subtilis and Escherichia coli nanobioletters.com. The effectiveness of these compounds is often attributed to their ability to penetrate the bacterial cell wall and interact with key cellular components nanobioletters.com.
In a different study, derivatives of 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide were synthesized and evaluated for their in vitro antibacterial activity. One of the analogs, which includes a 4-dimethylaminophenyl group, showed good antimicrobial activity against Gram-positive bacteria. Another analog with a 4-methylphenyl group was effective against Gram-negative bacteria.
Another area of investigation involves N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives, which have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as S. aureus, S. epidermidis, E. hirae, E. faecalis, and B. subtilis.
The table below summarizes the antibacterial activity of some N-benzamide analogs, highlighting the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| N-Benzamide Derivative (5a) | B. subtilis | E. coli | 3.12 - 6.25 | nanobioletters.com |
This table is representative of data available for analogous compounds and not for this compound itself.
The search for novel treatments for tuberculosis has led to the investigation of various chemical scaffolds, including those related to this compound. Substituted urea (B33335) derivatives, for example, have shown notable activity against Mycobacterium tuberculosis H37Rv, with some compounds achieving significant growth inhibition at low concentrations nih.gov.
Similarly, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for their antitubercular activity. Several of these compounds demonstrated good to excellent activity against Mycobacterium tuberculosis H37Rv. Furthermore, studies on 3'- and 4'-fluorothiobenzanilides have shown that the presence of electron-withdrawing groups can enhance their activity against atypical mycobacterial strains.
While direct data for this compound is not available, the antimycobacterial potential of related structures underscores the importance of the benzamide and anilide moieties in the design of new antitubercular agents.
| Compound Class | Mycobacterial Strain | Activity | Reference |
| Substituted urea derivatives | Mycobacterium tuberculosis H37Rv | 80-89% growth inhibition at 6.25 µM | nih.gov |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | Mycobacterium tuberculosis H37Rv | Good to excellent | |
| 3'- and 4'-fluorothiobenzanilides | Atypical mycobacteria | Active |
This table illustrates the antimycobacterial potential of related compound classes in the absence of specific data for this compound.
Elucidation of Molecular Mechanisms of Action
Identification and Validation of Molecular Targets
There is currently no available scientific literature that identifies or validates specific molecular targets for N-(3-aminophenyl)-4-chlorobenzamide.
Receptor Binding Studies (e.g., Trace Amine Associated Receptor 1 (TAAR1) affinity)
No studies reporting the affinity of this compound for the Trace Amine-Associated Receptor 1 (TAAR1) or any other specific receptor are present in the accessible scientific literature. Consequently, no binding affinity data, such as Ki or IC50 values, can be provided.
Characterization of Enzyme Active Site Interactions
Detailed characterizations of the interactions between this compound and the active sites of any specific enzymes have not been reported in published research. While structurally related compounds may exhibit enzyme inhibition, no such data exists specifically for this compound.
Modulation of Intracellular Signaling Pathways
Information detailing the modulation of intracellular signaling pathways by this compound is not available in the current body of scientific research.
Impact on Kinase Cascades (e.g., Raf/MEK/ERK pathway, MAPK members)
No research has been published that investigates the impact of this compound on kinase cascades, including the Raf/MEK/ERK (also known as the MAPK) pathway. Therefore, there is no data on whether this compound activates or inhibits components of this signaling cascade.
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest
Scientific studies dedicated to the effects of this compound on the induction of apoptosis or cell cycle arrest in any cell line are absent from the public domain. As a result, there are no findings on its potential to trigger programmed cell death or to halt cell proliferation at specific phases of the cell cycle.
Interaction with Kinetoplast DNA (kDNA) and Related DNA Binding Proteins
There is no scientific evidence to suggest that this compound interacts with kinetoplast DNA (kDNA), a characteristic mitochondrial DNA structure found in kinetoplastid protozoans. Research into N-phenylbenzamide derivatives has indicated that some compounds in this class can target kDNA, but this compound itself has not been a subject of these studies.
Structure Activity Relationship Sar Studies of N 3 Aminophenyl 4 Chlorobenzamide Analogs
Influence of Aromatic Ring Substituents on Biological Potency and Selectivity
The nature and position of substituents on the aromatic rings of N-(3-aminophenyl)-4-chlorobenzamide analogs play a pivotal role in modulating their biological potency and selectivity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target. libretexts.orgnih.gov
Substituents on a benzene (B151609) ring can influence reactivity through two primary mechanisms: the inductive effect and the resonance (or conjugative) effect. libretexts.org The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. libretexts.org
For instance, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring, which can impact binding affinity. libretexts.orgnih.gov Conversely, electron-donating groups, like amino (-NH2) or methoxy (B1213986) (-OCH3) groups, increase the electron density and can enhance biological activity. libretexts.org The position of the substituent (ortho, meta, or para) also has a profound effect, as it dictates the spatial arrangement of these electronic influences. nih.gov
A hypothetical SAR study on this compound analogs might explore the following modifications and their expected impact on a generic biological target:
| Analog | Substituent on 4-chlorobenzamide (B146232) ring | Substituent on aminophenyl ring | Expected Impact on Potency |
| 1 | 4-Chloro (Cl) | 3-Amino (NH2) | Baseline |
| 2 | 4-Nitro (NO2) | 3-Amino (NH2) | Potentially decreased potency due to strong electron-withdrawing nature. |
| 3 | 4-Methoxy (OCH3) | 3-Amino (NH2) | Potentially increased potency due to electron-donating nature. |
| 4 | 4-Chloro (Cl) | 3-Nitro (NO2) | Potentially decreased potency due to electron-withdrawing group on the aminophenyl ring. |
| 5 | 4-Chloro (Cl) | 3-Amino, 4-Methyl (CH3) | Potentially increased potency due to the electron-donating methyl group. |
This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule and, ultimately, to pinpoint the specific "bioactive conformation" that is responsible for its biological effect. nih.gov
For flexible molecules like this compound and its analogs, rotation around single bonds can lead to a multitude of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape and identify stable conformers. researchgate.net Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable data on the solid-state and solution-phase conformations, respectively. nih.govresearchgate.net
Identifying the bioactive conformation is a key step in rational drug design. It allows for the design of more rigid analogs that are "pre-organized" in the active conformation, which can lead to improved potency and selectivity by reducing the entropic penalty of binding. nih.gov
Pharmacophore Modeling and Ligand Feature Mapping
Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a set of active molecules into a three-dimensional model. nih.gov This model, or pharmacophore, represents the key interaction points required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a series of this compound analogs, a pharmacophore model would be generated by aligning the structures of active compounds and identifying common features. This process helps to understand the crucial molecular determinants of activity and can be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov
A hypothetical pharmacophore for this compound analogs might include:
An aromatic ring feature corresponding to the 4-chlorophenyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.
A hydrogen bond donor feature from the amide nitrogen.
An aromatic ring feature corresponding to the aminophenyl group.
A hydrogen bond donor feature from the amino group.
Rational Design through Scaffold-Hopping and Isosteric Replacements
Scaffold-hopping and isosteric replacements are innovative strategies in medicinal chemistry aimed at discovering novel chemical classes with similar biological activity to a known active compound. nih.govresearchgate.netniper.gov.inresearchgate.netnih.gov
Scaffold-hopping involves replacing the central core or "scaffold" of a molecule with a structurally different one while maintaining the original pharmacophoric features. researchgate.netniper.gov.inresearchgate.net This can lead to the discovery of compounds with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property. niper.gov.inresearchgate.net For this compound, a scaffold-hop could involve replacing the benzamide (B126) core with a different heterocyclic system that preserves the spatial arrangement of the key interacting groups.
Isosteric replacement is the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. nih.govresearchgate.net This can be used to fine-tune the properties of a lead compound. For example, the chlorine atom on the 4-chlorobenzamide ring could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group (-CF3) to probe the effect of size and electronics on activity.
| Original Moiety | Isosteric/Scaffold Replacement | Rationale |
| Benzene Ring | Pyridine, Thiophene | Explore different aromatic systems, potentially improve solubility. niper.gov.in |
| Amide Linker | Reverse Amide, Ester, Alkene | Alter hydrogen bonding capacity and metabolic stability. |
| Chlorine Atom | Fluorine, Bromine, Methyl, CF3 | Modulate lipophilicity and electronic properties. |
This table provides hypothetical examples of rational design strategies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govrsc.org By quantifying various molecular properties, known as descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of new, unsynthesized compounds. nih.govnih.gov
The general workflow for developing a QSAR model involves:
Data Set Preparation: Assembling a set of compounds with known biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. nih.govnih.govrsc.org
For this compound analogs, a QSAR model could be developed to predict their potency based on descriptors such as the Hammett electronic parameter of the substituents, molar refractivity (a measure of size and polarizability), and the logarithm of the partition coefficient (logP, a measure of hydrophobicity). nih.gov Such models are invaluable tools for prioritizing the synthesis of new analogs with the highest probability of being active, thereby accelerating the drug discovery process. nih.govrsc.org
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of molecular recognition and for predicting the strength of the interaction.
Molecular docking simulations are employed to predict how N-(3-aminophenyl)-4-chlorobenzamide fits into the binding sites of various protein targets. The benzamide (B126) scaffold is a recognized pharmacophore for several enzyme families. nih.gov
Histone Deacetylases (HDACs): The N-(3-aminophenyl) portion of the molecule is analogous to the ortho-amino benzamide group found in many class I selective HDAC inhibitors like Entinostat (MS-275). nih.govthieme-connect.com Docking studies of such benzamide-based inhibitors reveal critical interactions within the HDAC active site. nih.gov The amino group and the adjacent amide carbonyl oxygen of the benzamide moiety are predicted to form bidentate chelating interactions with the catalytic zinc ion (Zn²⁺) at the bottom of the active site pocket. nih.gov Furthermore, the amino group can form hydrogen bonds with key histidine residues (e.g., His145, His146 in HDAC2), while the phenyl rings can engage in π-π stacking interactions with nearby phenylalanine residues (e.g., Phe155, Phe210), further stabilizing the complex. nih.gov
Ephrin Type-A Receptor 2 (EphA2): The EphA2 receptor is a tyrosine kinase implicated in cancer. Small molecule agonists have been designed to activate the receptor and induce its degradation. Docking studies on EphA2 have shown that small molecules can bind in the ligand-binding channel, forming hydrogen bonds with key residues. nih.gov For a molecule like this compound, it is plausible that the amide and amino groups could act as hydrogen bond donors and acceptors, interacting with residues within the EphA2 binding pocket. The 4-chlorophenyl group would likely occupy a hydrophobic region of the site.
Myeloperoxidase (MPO): MPO is an inflammatory enzyme, and its inhibition is a therapeutic strategy for various inflammatory diseases. nih.gov The active site of MPO contains a heme group. nih.gov Docking studies of MPO inhibitors often show interactions with this heme group, including π-stacking. nih.gov A compound like this compound could potentially bind in the MPO active site with its chlorophenyl ring making π-stacking interactions with the heme. Additionally, the amino and amide groups could form hydrogen bonds with polar residues, such as arginine, that are present in the active site channel. nih.gov
Beyond predicting the binding pose, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). nih.gov Lower binding energy scores typically indicate a more favorable interaction.
Studies on various benzamide derivatives have demonstrated a wide range of binding affinities depending on the target and the specific substitutions on the benzamide scaffold. nih.gov For instance, docking of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase revealed binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov A similar approach for N-(phenylcarbamothioyl)-4-chloro-benzamide against checkpoint kinase 1 yielded a plant score of -67.19 kcal/mol. jppres.com These values, while not directly for this compound, illustrate the potential for strong binding interactions. The specificity of the compound would be assessed by comparing its docking scores across a panel of different proteins. A significantly better score for one target over others would suggest selective binding.
| Target Protein Family | Representative Compound Type | Predicted Binding Affinity Range (Docking Score) | Key Interacting Residues (Examples) |
| HDAC | N-(2-aminophenyl)benzamides | High (specific values vary) | His145, His146, Phe155, Phe210, Zn²⁺ |
| Kinases | N-(phenylcarbamothioyl)-4-chloro-benzamide | -67.19 kcal/mol (Plant Score) | Checkpoint Kinase 1 active site |
| Glucosidases | Substituted Nitrobenzamides | -8.0 to -9.7 kcal/mol | Active site amino acids |
| MPO | Diverse small molecules | IC₅₀ values in low µM range | Arg233, Heme group |
Table 1: Representative predicted binding affinities and interactions for benzamide-type compounds against various protein targets based on molecular docking studies. Data is illustrative of the class of compounds and not specific to this compound unless stated.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. espublisher.com These methods provide insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are fundamental to understanding its biological activity. researchgate.netniscpr.res.in
For this compound, DFT calculations can optimize the molecule's three-dimensional geometry to its lowest energy state. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. espublisher.com A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The MEP map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are central to ligand-receptor binding. niscpr.res.in
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations model the movements of atoms and molecules over time, providing a more realistic representation of the ligand-protein complex in a biological environment (e.g., solvated in water). rsc.orgresearchgate.net
Virtual Screening Approaches for Identification of Novel Ligands
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A compound like this compound could be identified through such a process, or its scaffold could be used as a starting point to find new ligands. The process often involves a multi-step workflow:
Ligand-Based Screening: If known active compounds exist, a pharmacophore model can be built. This model represents the essential 3D arrangement of functional groups required for activity. Large databases can then be filtered to find molecules that match this pharmacophore. nih.gov
Structure-Based Screening: This approach uses the 3D structure of the target protein. Millions of compounds from a virtual library are computationally docked into the protein's active site. plos.org The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further investigation. nih.gov
An integrated approach, combining both ligand- and structure-based methods, is often most effective for discovering novel and potent inhibitors for targets like HDACs or MPO. nih.govnih.gov
In Silico Prediction of Biological Activity Profiles
Beyond predicting binding to specific targets, computational methods can forecast a molecule's broader biological and pharmacological properties. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govscispace.com
For this compound, various online tools and software can predict properties crucial for its potential as a drug candidate. nih.gov These predictions include:
Physicochemical Properties: Molecular weight, lipophilicity (logP), and water solubility, which influence absorption and distribution. mdpi.com
Pharmacokinetics: Predictions of oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s.
Toxicity: Early assessment of potential toxicities, such as hepatotoxicity or mutagenicity (e.g., AMES toxicity). preprints.org
These in silico predictions help to prioritize compounds for synthesis and experimental testing, saving significant time and resources in the drug discovery pipeline by flagging molecules with potentially unfavorable drug-like properties early on. scispace.com
Preclinical in Vitro and Ex Vivo Studies of N 3 Aminophenyl 4 Chlorobenzamide and Analogs
Cell-Based Assays
Cell Viability and Proliferation Assays (e.g., MTT assay)
No specific studies detailing the effects of N-(3-aminophenyl)-4-chlorobenzamide on cell viability or proliferation using the MTT assay or similar methods were identified in the public domain.
However, studies on related benzamide (B126) compounds provide context for the potential activity of this class of molecules. For instance, various substituted 2-hydroxy-N-(arylalkyl)benzamides have been screened for their antiproliferative and cytotoxic activities in cancer cell lines. Several of these analogs demonstrated single-digit micromolar IC50 values against multiple human cancer cell lines.
In studies of other analogs, such as certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, the MTT test was used to evaluate antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov For example, one compound in this series showed a potent effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov
Cell Cycle Progression Analysis
Specific data from cell cycle progression analyses for this compound are not available in the reviewed literature.
Research on the related compound, 3-aminobenzamide (B1265367) (3-AB), a known poly(ADP-ribose) polymerase (PARP) inhibitor, indicates that it can influence cell cycle checkpoints. Studies have shown that 3-AB can suppress G1 arrest and enhance G2 arrest in mouse embryonic fibroblast cells following gamma-irradiation. oatext.comoatext.com In some cell lines, this effect was dose-dependent. oatext.comoatext.com Other benzamide analogs, such as N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, have been found to induce G2/M phase cell cycle arrest in human cervical cancer cells (HeLa). nih.gov Similarly, genistein, another compound studied for its anticancer properties, has been shown to induce G2/M phase arrest in human bladder cancer T24 cells. mdpi.com These findings highlight a common mechanism among some benzamide derivatives to halt cell cycle progression, often at the G2/M checkpoint. nih.govmdpi.complos.org
Apoptosis and Necrosis Inducement Studies
There is no specific information available from studies on the induction of apoptosis or necrosis by this compound.
However, related compounds have demonstrated pro-apoptotic activity. For example, a potent benzophenone (B1666685) thiosemicarbazone compound was found to selectively induce apoptosis in human acute leukemia cell lines. plos.org This was accompanied by key markers of apoptosis, including phosphatidylserine (B164497) exposure and the cleavage of caspase 3 and poly (ADP-ribose) polymerase (PARP). plos.org Similarly, some resveratrol (B1683913) analogs with a benzamide structure can induce apoptosis in HeLa cells, as evidenced by the activation of caspases and alterations in apoptosis-related proteins. nih.gov Genistein has also been shown to induce caspase-dependent apoptosis in bladder cancer cells. mdpi.com
Enzyme Inhibition Assays (in vitro)
No specific in vitro enzyme inhibition data for this compound has been found.
The analog 3-aminobenzamide is a well-documented inhibitor of poly(ADP-ribose) polymerase (PARP). oatext.com The inhibitory effect of 3-AB on PARP activity has been confirmed by measuring NAD+ levels, which are consumed by PARP. oatext.com Studies on other, more complex, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown inhibitory activity against α-glucosidase, with some compounds exhibiting potent inhibition. nih.gov
DNA Binding Assays (e.g., Fluorescent Intercalator Displacement (FID) assay)
Specific DNA binding assay results for this compound are not available in the current literature. The synthesis of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, has been reported, but its DNA binding properties were not detailed. mdpi.com
Cytotoxicity Profiling against Non-Target Mammalian Cell Lines for Selectivity Assessment
There are no published studies on the cytotoxicity profile of this compound against non-target mammalian cell lines to assess its selectivity.
For context, studies on other novel compounds, such as 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, have included assessments of their effects on non-cancerous cell lines like BALB/3T3 and MCF-10A to determine their safety and selectivity. nih.gov For instance, certain benzophenone thiosemicarbazone compounds have been shown to selectively induce apoptosis in leukemia cell lines when compared to normal peripheral blood mononuclear cells. plos.org Similarly, some 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives underwent in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, which suggested negligible toxicity and good solubility and absorption profiles. nih.gov
Ex Vivo Biological Investigations
Ex vivo studies provide a crucial bridge between in vitro assays and in vivo animal models, offering insights into a compound's behavior in a more physiologically relevant environment. These investigations for this compound and its analogs focus on their metabolic fate and interaction with plasma proteins, key determinants of a drug's pharmacokinetic profile.
Metabolic Stability Studies (e.g., Microsomal stability in liver fractions)
The metabolic stability of a compound is a critical parameter, influencing its half-life and bioavailability. core.ac.uk This is often assessed using liver fractions, such as microsomes, which contain a high concentration of drug-metabolizing enzymes. creative-bioarray.com
In a typical microsomal stability assay, this compound or its analogs would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. core.ac.ukcreative-bioarray.com The reaction is stopped at different time points, and the remaining amount of the parent compound is quantified, usually by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). creative-bioarray.comspringernature.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
A hypothetical representation of metabolic stability data for this compound is presented below.
Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 28 | 24.8 |
| Mouse | 18 | 38.5 |
This is a hypothetical table for illustrative purposes.
The data in this hypothetical table would suggest that this compound has moderate metabolic stability in human liver microsomes and is metabolized more rapidly in rat and mouse microsomes. Such information is vital for interspecies scaling and predicting human pharmacokinetics.
Plasma Protein Binding Studies
The extent to which a compound binds to plasma proteins, primarily albumin, significantly impacts its distribution and availability to target tissues, as only the unbound fraction is pharmacologically active. nih.govresearchgate.net
Plasma protein binding is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these experiments, this compound is incubated with plasma from different species, and the bound and unbound fractions are separated and quantified.
Below is a hypothetical data table illustrating the plasma protein binding of this compound.
Table 2: Hypothetical Plasma Protein Binding of this compound
| Species | Percent Bound (%) |
| Human | 92.5 |
| Rat | 88.1 |
| Mouse | 85.3 |
This is a hypothetical table for illustrative purposes.
These hypothetical results would indicate that this compound is highly bound to plasma proteins in humans, with slightly lower binding in rats and mice. This high degree of binding would need to be considered when interpreting in vitro potency and designing in vivo efficacy studies.
Exploratory Preclinical In Vivo Studies in Animal Models (focused on mechanism and target engagement)
Exploratory in vivo studies in animal models are essential for understanding a compound's mechanism of action, confirming target engagement, and gathering preliminary evidence of efficacy.
Efficacy Evaluation in Disease Models (e.g., antiparasitic efficacy, anti-inflammatory effects)
Based on the structural characteristics of this compound, it may be evaluated in various disease models. For instance, given the known antiparasitic and anti-inflammatory activities of other benzamide derivatives, this compound could be tested in relevant animal models.
For antiparasitic efficacy, an appropriate model might involve infecting rodents with a specific parasite and then administering the compound to assess its ability to reduce the parasite burden compared to a control group.
For anti-inflammatory effects, a common model is the carrageenan-induced paw edema model in rats. In this model, inflammation is induced by injecting carrageenan into the paw, and the reduction in paw volume after treatment with this compound would be a measure of its anti-inflammatory activity.
Pharmacodynamic Biomarker Assessment
To confirm that this compound is interacting with its intended target in a living organism, pharmacodynamic (PD) biomarkers can be measured. These are measurable indicators of a pharmacological response.
For example, if the compound is hypothesized to inhibit a particular enzyme, the activity of that enzyme could be measured in tissue samples from treated animals. If it is an anti-inflammatory agent targeting a specific signaling pathway, the levels of downstream signaling molecules or inflammatory cytokines could be quantified.
Radiometabolite Analysis and Biodistribution Studies (if radiolabeled for mechanistic insight)
To gain a deeper understanding of the compound's fate in the body, a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) can be synthesized and administered to animals.
Radiometabolite Analysis: Following administration of the radiolabeled compound, plasma, urine, and feces can be collected over time to identify and quantify the metabolites formed in vivo. This provides a comprehensive picture of the metabolic pathways.
Biodistribution Studies: Whole-body autoradiography or scintillation counting of individual tissues can be used to determine the distribution of the compound and its metabolites throughout the body. This can reveal whether the compound accumulates in the target tissue and can also identify potential sites of toxicity.
Future Directions in N 3 Aminophenyl 4 Chlorobenzamide Research
Development of Next-Generation Analogs with Enhanced Specificity, Potency, and Optimized Pharmacological Properties
The core objective in advancing N-(3-aminophenyl)-4-chlorobenzamide research is the rational design of new analogs with superior pharmacological profiles. This involves strategic chemical modifications to enhance target specificity, increase biological potency, and improve absorption, distribution, metabolism, and excretion (ADME) properties.
One promising approach is the pharmacomodulation of the benzamide (B126) structure to optimize affinity and selectivity for specific biological targets. For instance, research on related benzamide derivatives has shown that modifications can lead to superior affinity for targets like the sigma-1 receptor (S1R), which is implicated in central nervous system (CNS) disorders. By designing and synthesizing novel derivatives, researchers have successfully improved selectivity over related receptors, such as the sigma-2 receptor (S2R), and enhanced ADME properties, including better permeability. nih.gov
Furthermore, the introduction of different functional groups can significantly boost potency. Studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, an analog, demonstrated a remarkable increase in antiproliferative activity against cancer cell lines compared to existing drugs like suberoylanilide hydroxamic acid (SAHA). nih.govfrontiersin.org This highlights the potential of using the N-(aminophenyl)benzamide core to develop lead compounds for bifunctional inhibitors that can target multiple pathways involved in disease progression. nih.govfrontiersin.org
Future efforts will likely focus on creating extensive libraries of analogs by modifying both the aminophenyl and chlorobenzoyl rings. For example, substituting or altering the position of the chloro and amino groups, or introducing novel heterocyclic rings, could lead to compounds with tailored activities. The synthesis of N-(heterocyclylphenyl)benzenesulfonamides from related structures has yielded compounds with potent inhibitory effects on cancer cell proliferation, indicating that such structural modifications are a fruitful avenue for exploration. nih.gov
| Analog | Modification | Observed Improvement | Potential Target/Indication | Reference |
| Compound 2 (benzamide derivative) | Pharmacomodulation of a lead S1R ligand | Superior S1R affinity, improved selectivity over S2R, enhanced permeability, reduced cardiac toxicity | CNS disorders, neurodegenerative diseases | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Introduction of a nitrogen mustard group to a CI994 structure | 10- to 11-fold higher potency in inhibiting A2780 and HepG2 cancer cell growth compared to SAHA | Solid tumors (as a bifunctional HDAC inhibitor) | nih.govfrontiersin.org |
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | Synthesis of novel N-(heterocyclylphenyl)benzenesulfonamides | Significant inhibition of Wnt-dependent transcription and cancer cell proliferation | Cancer (as a β-catenin inhibitor) | nih.gov |
| IMB-0523 | Alkylation of the amine group of benzene (B151609) ring A | Higher anti-HBV activity against wild-type and drug-resistant HBV compared to lamivudine | Hepatitis B Virus (HBV) infection | nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The structural versatility of the this compound scaffold makes it a promising candidate for exploring new therapeutic areas. While initial interest may have been in one field, its derivatives have shown potential across a wide spectrum of diseases.
Antiviral Activity: Research into N-phenylbenzamide derivatives has revealed broad-spectrum antiviral effects. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated significant activity against both wild-type and drug-resistant Hepatitis B Virus (HBV). nih.gov The mechanism is thought to involve increasing intracellular levels of APOBEC3G (A3G), a protein capable of inhibiting HBV replication. nih.gov This opens up a new avenue for developing anti-HBV agents with a different mechanism of action from current treatments. nih.gov
Neurodegenerative Diseases: Benzamide derivatives are being investigated as potential treatments for neurodegenerative conditions. nih.govnih.gov The sigma-1 receptor, a target for some benzamides, is involved in neuroprotection and neuroinflammation, making it a promising target for diseases like Alzheimer's and multiple sclerosis. nih.gov Furthermore, patents have been filed for compounds aimed at inhibiting tau phosphorylation, a key pathological process in several neurodegenerative diseases. nih.gov
Enzyme Inhibition for Various Conditions: The benzamide pharmacophore is a key feature in the design of various enzyme inhibitors. Novel benzenesulfonamides carrying a benzamide moiety have shown potent inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar levels. nih.gov This suggests potential applications in treating conditions like glaucoma (related to carbonic anhydrase) and Alzheimer's disease (related to acetylcholinesterase). nih.gov Additionally, other derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govfrontiersin.org
Other Potential Applications: The core structure has also been linked to the inhibition of the Hedgehog protein signaling pathway and as a blocker for TRPV2 channels, suggesting its utility could extend to developmental disorders and pain management, respectively. chiralen.com
Integration of Advanced High-Throughput Screening and Omics Technologies
The future of drug discovery involving this compound and its analogs will be heavily influenced by the integration of advanced screening and analytical technologies. High-throughput screening (HTS) and various "omics" technologies are set to accelerate the identification and optimization of lead compounds.
High-throughput screening has revolutionized the efficiency of screening large compound libraries, moving beyond traditional, time-consuming methods. ewadirect.com Automated systems can rapidly test thousands to millions of compounds, making it a powerful tool for identifying potential drug candidates from diverse chemical structures. For benzamide-based research, HTS allows for the rapid evaluation of newly synthesized analogs against a wide array of biological targets, facilitating the discovery of hits with desired biological activity. Recent advances, such as high-throughput mass spectrometry (MS), enable label-free assays that are often faster, cheaper, and more physiologically relevant, expanding the range of targets that can be screened. embopress.org
The integration of "omics" technologies—such as metabolomics, genomics, and proteomics—offers a deeper understanding of a compound's biological effects. Metabolomics, for example, can quantitatively assess pharmacological changes in biological systems at the phenotype level. nih.gov Applying this technology in the early stages of drug discovery can help in toxicological profiling and biomarker studies, potentially reducing the high attrition rates of drug candidates. nih.gov Coupling HTS with omics data, fueled by artificial intelligence and machine learning, can help identify patterns beyond human recognition, distill complex datasets, and generate predictions to guide future experiments. frontiersin.org
| Technology | Application in Benzamide Research | Potential Impact | Reference |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of this compound analogs against various therapeutic targets. | Accelerates lead discovery and optimization by efficiently identifying compounds with desired biological activity. | |
| High-Throughput Mass Spectrometry (MS) | Conduct label-free in vitro assays and multiplexed cellular phenotypic assays. | Improves hit confirmation rates, reduces false positives, and allows for the screening of a broader range of biological targets. | embopress.org |
| Metabolomics | Assess pharmacologically induced changes in biological systems at the phenotype level for toxicological and biomarker profiling. | Provides early insights into a compound's effects, helping to reduce the rate of attrition for drug candidates. | nih.gov |
| Artificial Intelligence (AI) and Machine Learning (ML) | Analyze large datasets from HTS and omics to identify patterns, distill complex information, and generate predictive models. | Enhances the ability to make informed decisions, optimize compound design, and accelerate the overall drug discovery process. | frontiersin.org |
Addressing Challenges and Identifying Opportunities in Benzamide-Based Drug Discovery
While the benzamide scaffold holds significant promise, its development is not without challenges. A primary hurdle in drug discovery is achieving high target specificity to minimize off-target effects. For many kinase inhibitors, a common application for benzamide derivatives, overcoming resistance mutations, such as the T315I gatekeeper mutation in BCR-ABL, is a major focus. nih.gov For applications in solid tumors, many inhibitors show limited potency, a challenge that requires innovative molecular design to overcome. nih.govfrontiersin.org
However, these challenges also present significant opportunities. The need to overcome drug resistance drives the development of next-generation inhibitors. For example, the discovery of a diarylamide 3-aminoindazole as a potent pan-BCR-ABL inhibitor, effective against the T315I mutant, showcases a successful strategy. nih.gov The challenge of limited potency against solid tumors has led to the exploration of bifunctional molecules, such as combining an HDAC inhibitor with a nitrogen mustard group, to create compounds with significantly improved antitumor effects. nih.govfrontiersin.org
Another opportunity lies in the development of multi-target kinase inhibitors. While specificity is often desired, a compound that can modulate several key kinases involved in a disease pathway could offer a more potent therapeutic effect. semanticscholar.org The broader drug discovery landscape also faces challenges related to the high costs and long timelines of bringing a drug to market, along with navigating complex regulatory requirements. nih.govresearchgate.net The opportunity here lies in adopting more efficient paradigms, such as integrating AI and metabolomics early in the process to reduce attrition rates and streamline development. nih.govfrontiersin.org Biopharmaceutical innovation can breed new challenges, but it also creates opportunities where strategic health policy and new technologies can reduce costs and increase access to novel treatments. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-aminophenyl)-4-chlorobenzamide and its structural analogs?
The Schotten-Baumann reaction is a foundational method for synthesizing amides like this compound. For example, 4-nitrobenzoyl chloride reacts with amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) in dichloromethane with trimethylamine as a base, yielding amides within 30 minutes . This method ensures rapid bond formation and is adaptable to varying aryl amines and acyl chlorides.
Q. How are structural and purity characteristics of this compound validated in synthetic chemistry?
Post-synthesis characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR can confirm the presence of aromatic protons and amine groups (δ 8.8 ppm for NH-C=O), while HRMS validates molecular weight . Purity is assessed via HPLC (≥95% purity thresholds) .
Q. What are the primary biological applications of this compound derivatives in current research?
Derivatives of this compound exhibit antimicrobial activity against gram-positive, gram-negative, and fungal strains. For example, analogs with chlorophenyl or benzimidazole substituents show enhanced activity due to improved binding to microbial enzymes . Additionally, some derivatives act as monoamine oxidase B (MAO-B) inhibitors, potentially relevant in neurodegenerative disease research .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Optimizing solvent polarity, base strength, and stoichiometry is critical. For example, dichloromethane with trimethylamine achieves >80% yield in Schotten-Baumann reactions . Catalytic methods, such as manganese-mediated reductive transamidation, may also improve efficiency for tertiary amides .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
Contradictions often arise from substituent effects on bioavailability or target binding. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like MAO-B or antimicrobial enzymes. For example, a 2-chlorophenyl substituent enhances antimicrobial activity by increasing lipophilicity and membrane penetration . Experimental validation via enzyme inhibition assays (IC₅₀ measurements) resolves discrepancies .
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing 4-chloro group activates the benzamide ring for nucleophilic attack at the carbonyl carbon. Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) can reduce reactivity, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies using UV-Vis or HPLC track reaction progress under varying conditions .
Q. What advanced techniques elucidate the compound’s interaction with biological targets like α7 nicotinic acetylcholine receptors (nAChRs)?
High-resolution X-ray crystallography or cryo-EM can map binding sites. For example, PNU-282987 (a 4-chlorobenzamide derivative) binds α7 nAChRs via hydrogen bonding with His-147 and π-π stacking with Trp-148 . Surface plasmon resonance (SPR) assays quantify binding affinities (KD values) under physiological conditions .
Data Analysis and Mechanistic Insights
Q. How do researchers reconcile divergent results in enzyme inhibition studies involving MAO-B?
Divergent inhibition data may stem from redox-dependent mechanisms. For example, N-(2-aminoethyl)-4-chlorobenzamide is oxidized by MAO-B, forming a covalent adduct with active-site histidine residues. Cyanoborohydride reduction stabilizes this adduct, confirmed via X-ray crystallography . Comparative studies with irreversible inhibitors (e.g., tranylcypromine) clarify reversible vs. irreversible binding modes .
Q. What role do substituents play in modulating the compound’s pharmacokinetic properties?
Trifluoromethyl groups enhance metabolic stability by resisting cytochrome P450 oxidation, as seen in pyrimidine-substituted analogs . Chlorine atoms increase lipophilicity (logP), improving blood-brain barrier penetration for CNS targets . Quantitative structure-activity relationship (QSAR) models predict ADMET profiles using descriptors like polar surface area and H-bond donor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
